1-(2,2-Dimethylpropanoyl)piperazine
Overview
Description
1-(2,2-Dimethylpropanoyl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,2-Dimethylpropanoyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antipsychotic, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride. The process can be optimized to yield high purity and yield of the compound. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve desired outcomes.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related piperazine compounds showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting antifungal activity against Aspergillus species . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
Analgesic Effects
Piperazine derivatives are also investigated for their analgesic properties. A related study highlighted the analgesic activities of various piperazine derivatives, suggesting that modifications to the piperazine ring can enhance pain relief efficacy . The specific analgesic profile of this compound remains to be fully elucidated but warrants further exploration.
Central Nervous System (CNS) Activity
Piperazines are frequently studied for their effects on the CNS. A recent discovery highlighted a novel piperazine derivative that selectively activates TRPC6 channels in neuronal models, demonstrating synaptoprotective properties in Alzheimer’s disease models . This suggests that this compound may similarly interact with CNS targets, potentially offering therapeutic benefits in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives:
- Antipsychotic Properties : Piperazines have been shown to act as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action is beneficial for treating psychotic disorders . While specific studies on this compound are scarce, its pharmacological profile may align with these findings.
- Cytotoxicity : Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation . Investigating the cytotoxic potential of this compound could reveal its utility in oncology.
Data Table: Biological Activities of Piperazine Derivatives
Properties
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOBQQMHSMJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375754 | |
Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155295-47-9 | |
Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2-Dimethylpropanoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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